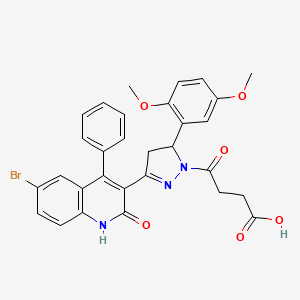
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as EMPC, is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. In
Applications De Recherche Scientifique
Synthesis of Complex Compounds
1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride is involved in the synthesis of complex chemical compounds with potential applications in material science and pharmaceuticals. For instance, it has been used in the preparation of (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, a compound characterized by unique crystal packing governed by intermolecular C—H⋯O interactions, resulting in a three-dimensional network. This illustrates its role in facilitating the formation of structured compounds with specific chemical properties (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).
Ligand Synthesis for Metal Coordination Polymers
The chemical has been pivotal in synthesizing semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, leading to the creation of chiral coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit unique structural features, such as H-bonded chiral 2D networks and helical chains, demonstrating the compound's utility in developing materials with potential applications in catalysis, molecular recognition, and optical materials (M. Cheng, Qinghua Wang, Jinting Bao, Yujuan Wu, Lin Sun, Bingxing Yang, Qi Liu, 2017).
Catalysis and Reaction Mechanisms
It has been instrumental in studying ruthenium-catalyzed C-H/CO/Olefin coupling reactions of N-arylpyrazoles, showcasing extraordinary reactivity towards carbonylation at C-H bonds. This research contributes to the understanding of catalytic mechanisms and the development of new catalysts for efficient organic synthesis, highlighting its importance in advancing catalytic science and organic synthesis methodologies (T. Asaumi, N. Chatani, T. Matsuo, F. Kakiuchi, S. Murai, 2003).
Ionic Liquids and Room Temperature Molten Salts
Research into ionic liquids and room temperature molten salts has benefited from studies involving 1-ethyl-3-methylimidazolium chloride derivatives, demonstrating high conductivity and stability, potentially applicable in electrochemistry and materials science. Such investigations expand the understanding of ionic liquids' physical and chemical properties, paving the way for their application in batteries, supercapacitors, and other energy-related technologies (R. Hagiwara, Takayuki Hirashige, T. Tsuda, Y. Ito, 2002).
Development of Efficient Blue Light Emitters
In the field of optoelectronics, the compound has been used in the synthesis of new bis-pyrazole complexes with cyclometalated N-heterocyclic carbene ligands, leading to the development of highly efficient blue light emitters. This research is crucial for advancing light-emitting diode (LED) technology, offering insights into the design and synthesis of novel materials for optoelectronic applications (Lorenzo Arnal, S. Fuertes, Antonio Martín, V. Sicilia, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.
Mode of Action
Based on the structure and activity of related compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could potentially alter the normal functioning of the enzyme, leading to changes in cellular metabolism.
Result of Action
Based on the potential inhibition of succinate dehydrogenase, it could lead to a decrease in atp production and disrupt cellular energy balance . This could potentially lead to cell death, depending on the extent of the disruption.
Propriétés
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-4-6(7(8)11)5(2)9-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMXEAFHVWVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)
![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)
![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)


![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)
